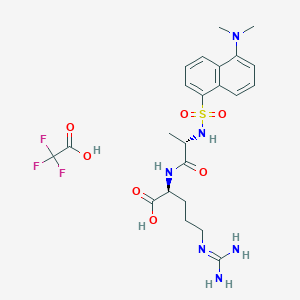

Dansyl-Ala-Arg-OH Trifluoroacetate

説明

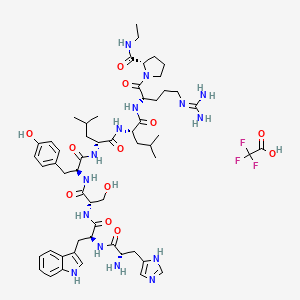

Dansyl-Ala-Arg-OH Trifluoroacetate is a fluorescent substrate for carboxypeptidase M . The substrate and the cleavage product Dansyl-Ala-OH are equally fluorescent (λex = 340 nm; λem = 495 nm). The product has to be extracted with chloroform, and the uncleaved substrate remains in the aqueous phase (at acidic pH) .

Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .Molecular Structure Analysis

The molecular formula of Dansyl-Ala-Arg-OH Trifluoroacetate is C23H31F3N6O7S. Its molecular weight is 592.6 g/mol.Chemical Reactions Analysis

The reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . Total acid hydrolysis of the substituted peptide or protein yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid .Physical And Chemical Properties Analysis

Dansyl-Ala-Arg-OH Trifluoroacetate is a fluorescent substrate for carboxypeptidase M . It has a molecular weight of 478.57 and a molecular formula of C21H30N6O5S .科学的研究の応用

- Field : Biochemistry and Molecular Biology .

- Application : Dansyl-Ala-Arg-OH Trifluoroacetate is used as a substrate to investigate the enzymatic properties and substrate specificity of human Carboxypeptidase Z (CPZ) .

- Methods : Dansylated peptide substrates are employed to investigate the enzymatic properties. For substrate specificity profiling, large peptide libraries are generated and isotopic labeling and quantitative mass spectrometry are used .

- Results : The studies revealed that CPZ has a strict requirement for substrates with C-terminal Arg or Lys at the P1′ position. For the P1 position, CPZ was found to display specificity towards substrates with basic, small hydrophobic, or polar uncharged side chains .

- Field : Pharmaceutical Chemistry .

- Application : Dansyl-Ala-Arg-OH Trifluoroacetate is used in the development and validation of a method for the simultaneous determination of 18 Free Amino Acids (FAAs) in topical formulations .

- Methods : After appropriate method development, the technique was validated for selectivity, linearity and range, limit of detection, limit of quantification, precision, and accuracy. The samples were derivatized with 9-fluorenylmethyl chloroformate (Fmoc-Cl) .

- Results : The method was found to be selective, linear, sensitive, precise, accurate, and robust .

Enzymatic Properties and Substrate Specificity Studies

Analysis of Free Amino Acids in Topical Formulations

- Field : Biochemistry .

- Application : Dansyl-Ala-Arg-OH Trifluoroacetate is used in routine laboratory procedures for binding enzymes or coupling peptides to carrier proteins .

- Methods : The substrate and the cleavage product Dansyl-Ala-OH are equally fluorescent (λex = 340 nm; λem = 495 nm), so the product has to be extracted with chloroform. The uncleaved substrate remains in the aqueous phase (at acidic pH) .

- Results : This method allows for the study of protein binding and interaction with other cellular components .

- Field : Enzymology .

- Application : Dansyl-Ala-Arg-OH Trifluoroacetate is used to determine the pH dependence of enzyme activity .

- Methods : The synthetic substrate Dansyl-Phe-Ala-Arg is used to determine that human Carboxypeptidase Z (CPZ) has maximum activity at neutral pH (i.e., pH 7.5) .

- Results : This observation is in agreement with previous studies on human CPZ, which tested the activity of this enzyme against a couple of dansylated tripeptides differing in the P3 position .

Protein Binding Studies

Investigation of pH Dependence of Enzyme Activity

- Field : Molecular Biology .

- Application : Dansyl-Ala-Arg-OH Trifluoroacetate is used in studies investigating the binding of Wnt proteins to the Frizzled-like (Fz) domain of human Carboxypeptidase Z (CPZ) .

- Methods : The substrate specificity profiling of CPZ was performed using dansylated peptide substrates. The structure of the Fz and catalytic domains of CPZ was modeled .

- Results : The studies provided important insights into how the Fz domain binds Wnt proteins to modulate their functions .

- Field : Pharmaceutical Chemistry .

- Application : Dansyl-Ala-Arg-OH Trifluoroacetate is used in the development and validation of a method for the simultaneous determination of 18 Free Amino Acids (FAAs) in topical formulations .

- Methods : The samples were derivatized with 9-fluorenylmethyl chloroformate (Fmoc-Cl). Chromatographic separation was performed on InfinityLab Poroshell 120 E.C 18 (3×50) mm, 2.7 μm column at 25 °C .

- Results : The method was found to be selective, linear, sensitive, precise, accurate, and robust .

Wnt Protein Binding Studies

Simultaneous Analysis of Free Amino Acids in Topical Formulations

Safety And Hazards

特性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O5S.C2HF3O2/c1-13(19(28)25-16(20(29)30)9-6-12-24-21(22)23)26-33(31,32)18-11-5-7-14-15(18)8-4-10-17(14)27(2)3;3-2(4,5)1(6)7/h4-5,7-8,10-11,13,16,26H,6,9,12H2,1-3H3,(H,25,28)(H,29,30)(H4,22,23,24);(H,6,7)/t13-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOTWRDWOWKVRZ-LINSIKMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

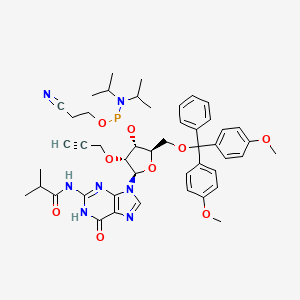

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31F3N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dansyl-Ala-Arg-OH Trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B1436910.png)